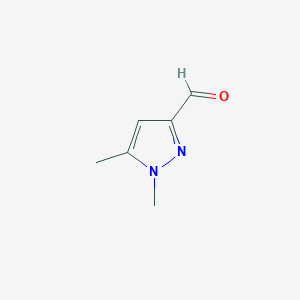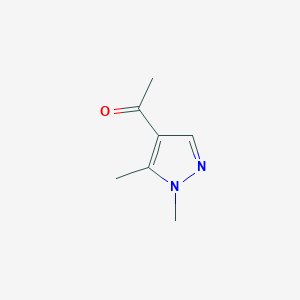
1,5-dimethyl-1H-pyrazole-3-carbaldehyde
説明
1,5-dimethyl-1H-pyrazole-3-carbaldehyde is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Studies
Synthesis of Pyrazole Derivatives : The synthesis of various derivatives of pyrazoles, including 1,5-dimethyl-1H-pyrazole-3-carbaldehyde, plays a significant role in the development of new chemical compounds. These compounds are synthesized for a range of purposes, including the study of their structural and chemical properties (Attaryan et al., 2008).
Structural Analysis and Crystallography : Research on pyrazole derivatives often involves detailed structural analysis. For example, the crystal structure of various synthesized pyrazole derivatives is determined using techniques like X-ray diffraction, which provides insights into the molecular configuration and intermolecular interactions of these compounds (Xu & Shi, 2011).
Chemical Properties and Reactions
Study of Chemical Reactions : The chemical properties of this compound and its derivatives are explored through various reactions. For instance, the study of Vilsmeier-Haack formylation of dimethylpyrazoles, including this compound, provides valuable insights into their reactivity and potential applications in organic synthesis (Attaryan et al., 2006).
Fragmentation Studies : Understanding the fragmentation patterns of pyrazolecarbaldehyde derivatives under different conditions like electron impact and chemical ionization is crucial for applications in mass spectrometry and analytical chemistry. These studies reveal the primary decomposition pathways and molecular ion behavior of these compounds (Klyba et al., 2011).
Applications in Material Science
- Adsorption and Extraction : Pyrazole-3-carbaldehyde derivatives, including this compound, have been used to develop new materials for adsorption and extraction purposes. For example, these compounds have been immobilized on silica gel to create novel sorbents for the extraction of heavy metals from aqueous solutions, demonstrating their potential in environmental remediation and analytical applications (Radi et al., 2013).
Biological and Pharmaceutical Research
- Antimicrobial and Antihyperglycemic Agents : Some pyrazole derivatives exhibit biological activities, such as antimicrobial and antihyperglycemic effects. Research in this area focuses on synthesizing new compounds with potential therapeutic applications. For instance, certain coumarin derivatives containing pyrazole and indenone rings have shown promise as antioxidant and antihyperglycemic agents (Kenchappa et al., 2017).
Safety and Hazards
特性
IUPAC Name |
1,5-dimethylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-3-6(4-9)7-8(5)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGNECLIVOTMQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426883 | |
| Record name | 1,5-dimethyl-1H-pyrazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25016-10-8 | |
| Record name | 1,5-dimethyl-1H-pyrazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-dimethyl-1H-pyrazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-(Trifluoromethyl)benzo[d]thiazol-2-amine](/img/structure/B1276733.png)







